4-Nitro-3-(trifluoromethyl)phenylacetylene
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Overview
Description
4-Nitro-3-(trifluoromethyl)phenylacetylene is an organic compound with the molecular formula C9H4F3NO2 It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a phenyl ring, along with an acetylene group (-C≡CH)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-3-(trifluoromethyl)phenylacetylene typically involves the following steps:
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-3-(trifluoromethyl)phenylacetylene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Addition: The acetylene group can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and elevated temperatures.
Addition: Halogens (e.g., bromine), hydrogen halides (e.g., hydrogen chloride), and suitable solvents.
Major Products Formed
Reduction: 4-Amino-3-(trifluoromethyl)phenylacetylene.
Substitution: Products with nucleophiles replacing the trifluoromethyl group.
Addition: Halogenated or hydrogenated derivatives of the original compound.
Scientific Research Applications
4-Nitro-3-(trifluoromethyl)phenylacetylene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 4-Nitro-3-(trifluoromethyl)phenylacetylene exerts its effects depends on the specific application and the molecular targets involved. For example:
Biological Activity: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Chemical Reactivity: The acetylene group can participate in cycloaddition reactions, forming new ring structures that are valuable in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-3-(trifluoromethyl)phenol: Similar structure but with a hydroxyl group instead of an acetylene group.
4-(Trifluoromethyl)phenylacetylene: Lacks the nitro group, affecting its reactivity and applications.
3-Nitro-4-(trifluoromethyl)phenylacetylene: Positional isomer with different chemical properties.
Uniqueness
4-Nitro-3-(trifluoromethyl)phenylacetylene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a nitro group and a trifluoromethyl group on the phenyl ring, along with an acetylene group, makes it a versatile compound in synthetic chemistry and scientific research.
Properties
Molecular Formula |
C9H4F3NO2 |
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Molecular Weight |
215.13 g/mol |
IUPAC Name |
4-ethynyl-1-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F3NO2/c1-2-6-3-4-8(13(14)15)7(5-6)9(10,11)12/h1,3-5H |
InChI Key |
JXHWOEBVOMUFEP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
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